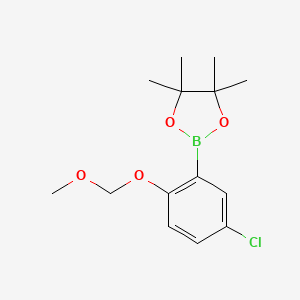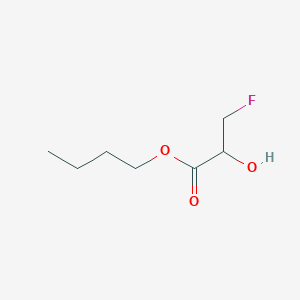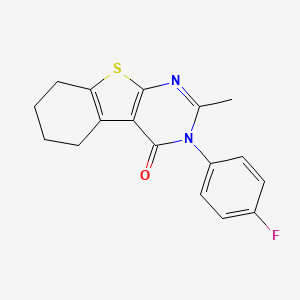
2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate is a fluorinated acrylate compound with the molecular formula C11H10F11NO4S and a molecular weight of 461.25 g/mol . This compound is known for its unique chemical structure, which includes a sulphonyl group and a fluorinated pentyl chain, making it highly valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate typically involves the reaction of 2-(methylamino)ethyl acrylate with undecafluoropentyl sulphonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in polymerization reactions to form polymers.
Substitution Reactions: The sulphonyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization of the acrylate group.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are used for substitution reactions involving the sulphonyl group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
Polymers: The polymerization of the acrylate group results in the formation of various polymers with unique properties.
Substituted Compounds: Nucleophilic substitution reactions yield substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as hydrophobicity and chemical resistance.
Biology: Employed in the development of biomaterials and coatings for medical devices due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Wirkmechanismus
The mechanism of action of 2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate is primarily based on its ability to undergo polymerization and form stable polymers. The fluorinated pentyl chain imparts unique properties such as hydrophobicity and chemical resistance to the resulting polymers. The sulphonyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methyl((tridecafluorohexyl)sulphonyl)amino)ethyl acrylate
- 2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate
- 2-(Methyl((heptadecafluorooctyl)sulphonyl)amino)ethyl acrylate
Uniqueness
2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate is unique due to its specific fluorinated pentyl chain, which provides a balance between hydrophobicity and chemical reactivity. This balance makes it particularly suitable for applications requiring both chemical resistance and reactivity, such as in the development of specialty coatings and adhesives .
Eigenschaften
CAS-Nummer |
67584-56-9 |
|---|---|
Molekularformel |
C5F11SO2N(CH3)CH2CH2OC(O)CH=CH2 C11H10F11NO4S |
Molekulargewicht |
461.25 g/mol |
IUPAC-Name |
2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C11H10F11NO4S/c1-3-6(24)27-5-4-23(2)28(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20/h3H,1,4-5H2,2H3 |
InChI-Schlüssel |
FZWFDJBZTLTRGH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)


![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)








